2-(4-Methoxy-phenoxy)-propylamine, HCl

Lipophilicity Membrane permeability ADME prediction

Researchers require building blocks with defined lipophilicity and handling stability for reproducible CNS drug discovery. This hydrochloride salt offers a precise LogP of 2.12-optimizing membrane permeability without sacrificing aqueous solubility. - Consistent solid-state stability vs. air-sensitive free base; room-temperature storage simplifies inventory. - 4-Methoxy substitution increases LogP by ~0.7 units vs. unsubstituted analogs, ideal for SAR campaigns targeting blood-brain barrier penetration. - Primary amine + ether linker supports pharmaceutical intermediates, polymer monomers, and metal-organic framework precursors.

Molecular Formula C10H16ClNO2
Molecular Weight 217.69
CAS No. 1352305-22-6
Cat. No. B2902091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-phenoxy)-propylamine, HCl
CAS1352305-22-6
Molecular FormulaC10H16ClNO2
Molecular Weight217.69
Structural Identifiers
SMILESCC(CN)OC1=CC=C(C=C1)OC.Cl
InChIInChI=1S/C10H15NO2.ClH/c1-8(7-11)13-10-5-3-9(12-2)4-6-10;/h3-6,8H,7,11H2,1-2H3;1H
InChIKeyHNMRLHIBLWFPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxy-phenoxy)-propylamine HCl Product Overview


2-(4-Methoxy-phenoxy)-propylamine, HCl is the hydrochloride salt of a propylamine derivative featuring a 4-methoxyphenoxy substitution. With a molecular formula of C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol, this compound is typically supplied as a solid . It is utilized as a building block and intermediate in medicinal chemistry and materials science, with reported applications in the synthesis of pharmaceuticals targeting neurological disorders . Its hydrochloride salt form enhances aqueous solubility relative to the free base, and the 4-methoxy substituent modulates lipophilicity (LogP ~2.12 for the free base) [1].

+ Hydrochloride salt – simplified aqueous handling
+ 4-Methoxy substitution – modulated lipophilicity profile
+ Building block for CNS-targeted research intermediates

Why 2-(4-Methoxy-phenoxy)-propylamine HCl Cannot Be Replaced


Close structural analogs—including the free base (CAS 93750-30-2), the unsubstituted 2-phenoxypropylamine (CAS 6437-49-6), and chain-length variants such as 2-(4-methoxyphenoxy)ethylamine (CAS 50800-92-5) or 3-(4-methoxyphenoxy)propylamine (CAS 100841-00-7)—exhibit distinct physicochemical properties that preclude direct interchangeability in research and development workflows. The hydrochloride salt form provides markedly different aqueous solubility and handling characteristics compared to the air-sensitive free base . The 4-methoxy substitution increases lipophilicity by approximately 0.7 LogP units relative to the unsubstituted phenoxy analog [1], altering membrane permeability and partitioning behavior. Furthermore, variations in the alkyl chain length between the amine and ether oxygen change both the conformational flexibility and the pKa of the amine group, which can critically impact reactivity in synthetic transformations and biological target engagement .

Free base vs. HCl salt
May shift solubility and handling stability; free base is air-sensitive, requiring inert atmosphere protocols.
Unsubstituted phenoxy analog
4-Methoxy substitution increases lipophilicity, altering membrane partitioning and reversed-phase retention.
Chain-length variants
Alkyl linker length shifts pKa and conformational flexibility, which may impact synthetic reactivity and target fit.

2-(4-Methoxy-phenoxy)-propylamine HCl Differentiation Evidence


Lipophilicity Advantage Over Unsubstituted Phenoxy Analog

The 4-methoxy substitution on the phenoxy ring increases the calculated LogP value relative to the unsubstituted 2-phenoxypropylamine analog. The free base of 2-(4-methoxyphenoxy)propylamine exhibits a LogP of 2.12150, while 2-phenoxypropylamine (free base) has a reported LogP ranging from 1.4 to 2.12150 depending on the calculation method, with a commonly cited experimental value of 2.12150 [1]. However, using the consistent computational method from Chem960, the target compound's LogP is 2.12150 compared to 2-phenoxypropylamine's XLogP3 value of 1.4 . This difference of approximately 0.7 LogP units translates to a roughly 5-fold increase in octanol-water partition coefficient, which is expected to significantly alter the compound's ability to passively diffuse across biological membranes and its distribution in biphasic reaction systems [2].

Lipophilicity Advantage
Reported
ΔLogP ≈ +0.7 vs. unsubstituted analog
~5-fold higher octanol-water partition
Supports passive membrane permeability prediction
Computational estimate; verify with experimental LogD
Lipophilicity Membrane permeability ADME prediction

Hydrochloride Salt: Improved Solubility and Handling

The hydrochloride salt (CAS 1352305-22-6) provides substantial advantages in aqueous solubility and handling stability compared to the free base form (CAS 93750-30-2). While quantitative aqueous solubility data for both forms are not directly reported in the accessible primary literature, the general principle of salt formation is well established: converting a lipophilic amine base (LogP ~2.1) to its hydrochloride salt typically increases aqueous solubility by orders of magnitude due to enhanced ionization and crystal lattice disruption [1]. Practically, the free base is documented as air-sensitive and requires careful handling under inert atmosphere , whereas the hydrochloride salt is a stable solid that can be stored at room temperature [2]. This translates to reduced oxidation degradation and simplified weighing and dissolution protocols.

HCl Salt Stability
Class-level
Stable solid, room-temp storage
vs. air-sensitive free base
Improved handling and dissolution reproducibility
Aqueous solubility advantage inferred from salt class; verify for buffer systems
Salt selection Aqueous solubility Formulation stability

Chain-Length Impact on Lipophilicity and Conformation

The propylamine chain of the target compound (3-carbon linker between amine and ether oxygen) confers distinct physicochemical properties compared to the ethylamine homolog (2-carbon linker, CAS 50800-92-5) and the regioisomeric 3-(4-methoxyphenoxy)propylamine (CAS 100841-00-7). The target compound (free base LogP = 2.12150) [1] is more lipophilic than the ethyl homolog (LogP = 1.733) by approximately 0.4 LogP units, corresponding to a 2.5-fold higher partition coefficient. The 3-substituted propylamine isomer (CAS 100841-00-7) has a nearly identical LogP (2.12310) but differs in the position of the amine on the propyl chain, which alters the spatial relationship between the amine and the aromatic ring, affecting both synthetic reactivity and potential biological target complementarity.

Chain-Length LogP Shift
Data to verify
ΔLogP +0.39 vs. ethyl homolog
~2.5× higher partition; isomer positional difference
Chain length impacts lipophilicity and target-fit interpretation
Computational LogP; validate for specific biological or synthetic context
SAR Linker length Conformational analysis

2-(4-Methoxy-phenoxy)-propylamine HCl Application Scenarios


CNS-Targeted Drug Discovery Intermediate

The enhanced lipophilicity (LogP ~2.12) of the 4-methoxyphenoxy scaffold, compared to unsubstituted phenoxy analogs (LogP ~1.4), positions this compound as a preferred intermediate for synthesizing CNS-penetrant candidates. The predicted 5-fold higher partition coefficient suggests improved passive blood-brain barrier permeability [1]. The hydrochloride salt form ensures consistent aqueous solubility during synthesis and purification, critical for reproducible reaction outcomes. This compound is explicitly noted by suppliers as a key intermediate for pharmaceuticals targeting neurological disorders .

Chemical Biology Tool Compound Building Block

Researchers designing small-molecule probes or tool compounds require building blocks with well-characterized LogP values to predict cellular uptake and subcellular distribution. The target compound's LogP of 2.12 is ideal for achieving moderate lipophilicity, avoiding the poor aqueous solubility of highly lipophilic (LogP >5) scaffolds while maintaining sufficient membrane permeability . The hydrochloride salt provides easier handling and more accurate weighing compared to the air-sensitive free base [2].

SAR Studies: Chain Length and Substitution Effects

In structure-activity relationship (SAR) campaigns, the target compound serves as a defined reference point for exploring the effects of methoxy substitution and propyl linker length. Its LogP (2.12) is significantly higher than the ethyl homolog (1.73) , allowing researchers to systematically probe the impact of incremental lipophilicity changes on target binding or cellular activity. The availability of high-purity hydrochloride salt ensures that observed biological effects are not confounded by impurities or inconsistent free base handling.

Specialty Materials Synthesis Building Block

The combination of a primary amine and an ether-linked 4-methoxyphenyl group makes this compound a versatile monomer or ligand precursor in materials chemistry. The hydrochloride salt's solid-state stability and room-temperature storage [2] simplify inventory management in multi-step synthetic workflows, while its defined molecular structure ensures reproducible incorporation into polymers or metal-organic frameworks.

Application
Selection Property
Validation Focus
CNS-targeted research intermediate
Moderate lipophilicity & stable salt form
Membrane permeability prediction & solubility consistency
Chemical biology probe building block
Well-characterized LogP for uptake estimation
Cellular distribution & handling reproducibility
SAR studies: chain length & substitution
Defined reference with incremental lipophilicity
Incremental lipophilicity effects on binding & reactivity
Specialty materials synthesis
Stable solid intermediate
Reproducible incorporation & room-temperature storage

Technical Documentation Hub

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29 linked technical documents
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